molecular formula C5H8O4 B3112964 (R)-1,4-dioxane-2-carboxylic acid CAS No. 1932281-42-9

(R)-1,4-dioxane-2-carboxylic acid

Cat. No.: B3112964
CAS No.: 1932281-42-9
M. Wt: 132.11 g/mol
InChI Key: VGBAYGFELCUXBS-SCSAIBSYSA-N
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Description

®-1,4-Dioxane-2-carboxylic acid is an organic compound featuring a dioxane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,4-dioxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylene glycol with glyoxylic acid, followed by cyclization to form the dioxane ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of ®-1,4-dioxane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of renewable raw materials and environmentally friendly solvents, are being explored to make the process more sustainable.

Types of Reactions:

    Oxidation: ®-1,4-dioxane-2-carboxylic acid can undergo oxidation reactions to form corresponding dioxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Higher oxidation state dioxane derivatives.

    Reduction: Alcohol derivatives of the dioxane ring.

    Substitution: Various substituted dioxane compounds depending on the reagents used.

Scientific Research Applications

®-1,4-dioxane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The dioxane ring can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    1,4-Dioxane: A simpler analog without the carboxylic acid group.

    1,3-Dioxane-2-carboxylic acid: A structural isomer with the carboxylic acid group in a different position.

    Tetrahydrofuran-2-carboxylic acid: A related compound with a tetrahydrofuran ring instead of a dioxane ring.

Uniqueness: ®-1,4-dioxane-2-carboxylic acid is unique due to the presence of both the dioxane ring and the carboxylic acid group, which confer distinct chemical and physical properties

Properties

IUPAC Name

(2R)-1,4-dioxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYGFELCUXBS-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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